molecular formula C15H13ClN2O4S B3309996 2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine CAS No. 944805-74-7

2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine

Cat. No.: B3309996
CAS No.: 944805-74-7
M. Wt: 352.8 g/mol
InChI Key: IWBILPAFOLJQTI-MBIQTGHCSA-N
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Description

2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine is an organic compound that features a benzyl group, a nitro-benzenesulfonyl group, and an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The benzyl group is then added through a Friedel-Crafts alkylation reaction. Finally, the aziridine ring is formed through a cyclization reaction involving an appropriate nitrogen source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The aziridine ring is particularly reactive, allowing it to interact with various molecular targets. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-1-(4-nitro-benzenesulfonyl)-azetidine: Similar structure but with a four-membered ring.

    2-Benzyl-1-(4-nitro-benzenesulfonyl)-pyrrolidine: Contains a five-membered ring.

    2-Benzyl-1-(4-nitro-benzenesulfonyl)-piperidine: Features a six-membered ring.

Uniqueness

2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine is unique due to its three-membered aziridine ring, which imparts significant ring strain and reactivity. This makes it particularly useful in reactions where high reactivity is desired .

Properties

IUPAC Name

(2S)-2-[(3-chlorophenyl)methyl]-1-(4-nitrophenyl)sulfonylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c16-12-3-1-2-11(8-12)9-14-10-17(14)23(21,22)15-6-4-13(5-7-15)18(19)20/h1-8,14H,9-10H2/t14-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBILPAFOLJQTI-MBIQTGHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160775
Record name (2S)-2-[(3-Chlorophenyl)methyl]-1-[(4-nitrophenyl)sulfonyl]aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944805-74-7
Record name (2S)-2-[(3-Chlorophenyl)methyl]-1-[(4-nitrophenyl)sulfonyl]aziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944805-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[(3-Chlorophenyl)methyl]-1-[(4-nitrophenyl)sulfonyl]aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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